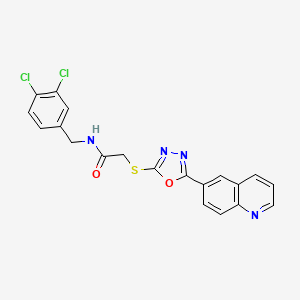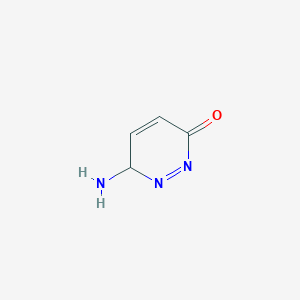
(Ethyldisulfanyl)ethane-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (Ethyldisulfanyl)ethane-d6 involves the incorporation of deuterium into the molecular structure. One common method is the deuteration of 1-Hexen-3-one, which involves the replacement of hydrogen atoms with deuterium. The reaction conditions typically require a deuterium source and a catalyst to facilitate the exchange . Industrial production methods are similar but scaled up to meet the demand for research and development purposes.
Chemical Reactions Analysis
(Ethyldisulfanyl)ethane-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
(Ethyldisulfanyl)ethane-d6 has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of molecules under different conditions.
Biology: The compound is used in metabolic studies to understand the pathways and interactions of various biomolecules.
Medicine: In drug development, this compound is used to study the pharmacokinetics and metabolism of new drugs. The deuterium atoms help in tracking the drug’s distribution and breakdown in the body.
Mechanism of Action
The mechanism of action of (Ethyldisulfanyl)ethane-d6 involves its role as a deuterated compound. Deuterium substitution can affect the pharmacokinetics and metabolic profiles of drugs. The heavier isotope can alter the rate of chemical reactions, leading to changes in the drug’s absorption, distribution, metabolism, and excretion. This makes it a valuable tool in studying drug behavior and optimizing therapeutic efficacy .
Comparison with Similar Compounds
(Ethyldisulfanyl)ethane-d6 is unique due to its deuterium content. Similar compounds include:
(Ethyldisulfanyl)ethane: The non-deuterated version, which lacks the isotopic labeling.
1-Hexen-3-one: The precursor compound used in the synthesis of this compound.
Deuterated solvents: Such as deuterated chloroform or deuterated water, used in NMR spectroscopy for similar purposes.
The uniqueness of this compound lies in its ability to provide detailed insights into molecular interactions and metabolic pathways, making it an invaluable tool in scientific research.
Properties
Molecular Formula |
C4H10S2 |
|---|---|
Molecular Weight |
128.3 g/mol |
IUPAC Name |
1,1,1-trideuterio-2-(2,2,2-trideuterioethyldisulfanyl)ethane |
InChI |
InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3/i1D3,2D3 |
InChI Key |
CETBSQOFQKLHHZ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CSSCC([2H])([2H])[2H] |
Canonical SMILES |
CCSSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


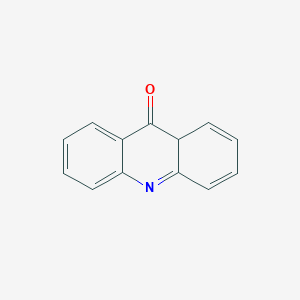
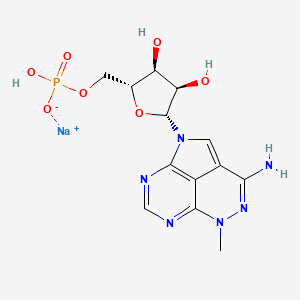

![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
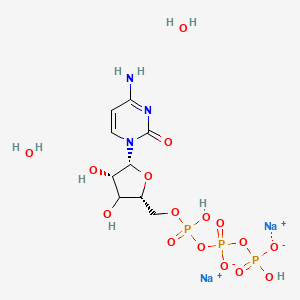

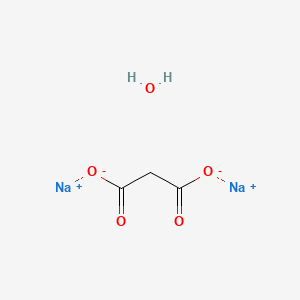

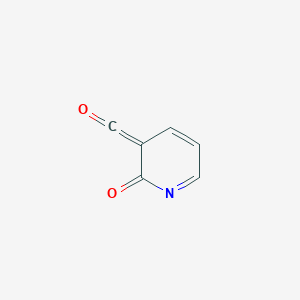

![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)
